4-Amino-3-hydroxybutanamide 4-Amino-3-hydroxybutanamide
Brand Name: Vulcanchem
CAS No.: 51499-73-1
VCID: VC1762995
InChI: InChI=1S/C4H10N2O2/c5-2-3(7)1-4(6)8/h3,7H,1-2,5H2,(H2,6,8)
SMILES: C(C(CN)O)C(=O)N
Molecular Formula: C4H10N2O2
Molecular Weight: 118.13 g/mol

4-Amino-3-hydroxybutanamide

CAS No.: 51499-73-1

Cat. No.: VC1762995

Molecular Formula: C4H10N2O2

Molecular Weight: 118.13 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-3-hydroxybutanamide - 51499-73-1

Specification

CAS No. 51499-73-1
Molecular Formula C4H10N2O2
Molecular Weight 118.13 g/mol
IUPAC Name 4-amino-3-hydroxybutanamide
Standard InChI InChI=1S/C4H10N2O2/c5-2-3(7)1-4(6)8/h3,7H,1-2,5H2,(H2,6,8)
Standard InChI Key VNVOVOGNNMKSTF-UHFFFAOYSA-N
SMILES C(C(CN)O)C(=O)N
Canonical SMILES C(C(CN)O)C(=O)N

Introduction

4-Amino-3-hydroxybutanamide is an organic compound with the molecular formula C₄H₁₀N₂O₂ and a molecular weight of 118.13 g/mol . It is a derivative of butanamide, featuring both an amino group and a hydroxyl group attached to the third and fourth carbon atoms, respectively. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and potential biological activities.

Synthesis and Preparation

The synthesis of 4-amino-3-hydroxybutanamide can be achieved through the reduction of a cyano-substituted precursor. For example, (3R)-4-cyano-3-hydroxybutanamide can be reduced to form 4-amino-3-hydroxybutanamide using reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Chemical Reactions and Transformations

4-Amino-3-hydroxybutanamide can undergo various chemical reactions, including:

  • Hydrolysis: The amide group can be hydrolyzed to form a carboxylic acid.

  • Substitution: The hydroxyl group can be substituted with other functional groups.

  • Reduction/Oxidation: The amino group can be further reduced or oxidized under specific conditions.

Applications in Research and Industry

While specific applications of 4-amino-3-hydroxybutanamide are not well-documented, its structure suggests utility in organic synthesis and potentially in the development of pharmaceuticals. The compound's functional groups make it a versatile intermediate for synthesizing more complex molecules.

Comparison with Similar Compounds

4-Amino-3-hydroxybutanamide can be compared with other compounds that share similar structural features but differ in their functional groups or stereochemistry. For example:

CompoundStructural FeaturesUnique Characteristics
(3R)-4-Cyano-3-hydroxybutanamideCyano and hydroxyl groupsChiral center, used in synthesis of complex molecules
4-Amino-3-hydroxybutanoic acidCarboxylic acid group instead of amideDifferent reactivity and biological effects
4-Amino-3-hydroxybutanamideAmino and hydroxyl groupsPotential applications in organic synthesis and medicine

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